molecular formula C8H10O4-2 B15343326 1,2-Dimethylcyclobutane-1,2-dicarboxylate

1,2-Dimethylcyclobutane-1,2-dicarboxylate

Cat. No.: B15343326
M. Wt: 170.16 g/mol
InChI Key: UAVBJCGFDYWJAG-UHFFFAOYSA-L
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Description

1,2-Dimethylcyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two methyl groups and two ester functional groups attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclobutane-1,2-dicarboxylate can be synthesized through the thermal condensation polymerization of 1,3-butanediol under acidic conditions to generate cyclobutane-1,2-diol. The target product is then obtained by reacting the cyclobutane-1,2-diol with formyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification and cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dimethylcyclobutane-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,2-dimethylcyclobutane-1,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in hydrogenation reactions, the compound can undergo stereospecific addition of hydrogen atoms, facilitated by catalysts such as palladium (Pd), nickel (Ni), rhodium (Rh), and platinum (Pt). This process stabilizes the compound by transforming it into a more stable product .

Properties

Molecular Formula

C8H10O4-2

Molecular Weight

170.16 g/mol

IUPAC Name

1,2-dimethylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/p-2

InChI Key

UAVBJCGFDYWJAG-UHFFFAOYSA-L

Canonical SMILES

CC1(CCC1(C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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